Fragment-Based Drug Discovery: Structural Uniqueness as a Pyrrolopyrazine Scaffold versus Common Pyrazine Fragments
As a fragment molecule, 3,5-dimethyl-2-(1H-pyrrol-1-yl)pyrazine is explicitly positioned for molecular linking, expansion, and modification in drug discovery campaigns, with a molecular weight of 173.21 g/mol conforming to fragment library criteria [1]. In contrast, commonly used pyrazine fragments such as 2-acetylpyrazine (MW 122.12 g/mol, C6H6N2O) and pyrazine (MW 80.09 g/mol) lack the pyrrole ring that provides an additional heteroaromatic vector for diversification. The pyrrolopyrazine scaffold has been validated as a privileged kinase inhibitor template, with derivatives demonstrating potent inhibition of JAK, SYK, and GSK-3 kinases, as evidenced by crystal structures of pyrrolopyrazine derivatives bound to the kinase domain of human LCK [2].
| Evidence Dimension | Fragment scaffold complexity and drug discovery utility |
|---|---|
| Target Compound Data | Pyrrolopyrazine scaffold with molecular weight 173.21 g/mol, 2 heteroaromatic rings (pyrazine + pyrrole), 3 nitrogen atoms |
| Comparator Or Baseline | 2-Acetylpyrazine: MW 122.12 g/mol, single pyrazine ring, 2 nitrogen atoms, ketone functionality |
| Quantified Difference | Target compound provides +51 g/mol additional mass and one additional heteroaromatic ring for vector elaboration |
| Conditions | Fragment-based drug discovery screening libraries |
Why This Matters
The pyrrolopyrazine scaffold offers a validated privileged structure for kinase inhibitor development with established synthetic tractability, distinguishing it from simpler pyrazine fragments that lack the pyrrole ring vector.
- [1] TargetMol. Pyrazine, 3,5-dimethyl-2-(1H-pyrrol-1-yl)-. Fragment molecule serving as scaffold for molecular linking, expansion, and modification. MW 173.22 g/mol. View Source
- [2] PDB ID: 3ack. Crystal structure of pyrrolopyrazine derivative bound to the kinase domain of human LCK (auto-phosphorylated on TYR394). View Source
